Fluanisone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

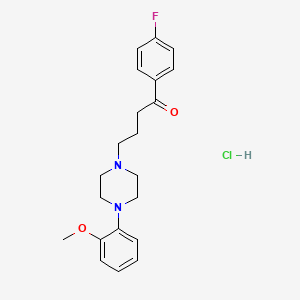

Fluanisone hydrochloride is a typical antipsychotic and sedative belonging to the butyrophenone chemical class. It is primarily used in the treatment of schizophrenia and mania. Additionally, it is a component of the injectable veterinary formulation fentanyl/fluanisone (Hypnorm), which is used for rodent analgesia during short surgical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluanisone hydrochloride involves the reaction of 4-fluorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base, typically sodium carbonate, to form the intermediate 1-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with butyryl chloride in the presence of aluminum chloride to yield fluanisone. The final step involves the conversion of fluanisone to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Fluanisone hydrochloride undergoes various chemical reactions, including:

Oxidation: Fluanisone can be oxidized to form corresponding N-oxides.

Reduction: Reduction of fluanisone can lead to the formation of secondary amines.

Substitution: Halogenation and alkylation reactions can occur at the aromatic ring and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be carried out using alkyl halides in the presence of a base.

Major Products

Oxidation: N-oxides of fluanisone.

Reduction: Secondary amines.

Substitution: Halogenated and alkylated derivatives of fluanisone.

Scientific Research Applications

Fluanisone hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of butyrophenone derivatives.

Biology: Employed in research on neurotransmitter systems and receptor binding studies.

Medicine: Investigated for its potential use in treating various psychiatric disorders beyond schizophrenia and mania.

Industry: Utilized in the development of veterinary anesthetics and analgesics.

Mechanism of Action

Fluanisone hydrochloride exerts its effects by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation, thereby alleviating symptoms of psychosis and mania. The compound also has sedative properties due to its antagonistic effects on histamine H1 receptors .

Comparison with Similar Compounds

Similar Compounds

Haloperidol: Another butyrophenone antipsychotic with similar dopamine receptor antagonism.

Droperidol: Used as an antiemetic and sedative with a similar mechanism of action.

Trifluperidol: A potent antipsychotic with a similar chemical structure.

Uniqueness

Fluanisone hydrochloride is unique in its combination with fentanyl in veterinary medicine, providing both analgesic and sedative effects. Its specific receptor binding profile and pharmacokinetic properties also distinguish it from other butyrophenone derivatives.

Properties

CAS No. |

12710-19-9 |

|---|---|

Molecular Formula |

C21H26ClFN2O2 |

Molecular Weight |

392.9 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)

phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)

![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)